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Compound of Interest

Compound Name: 1-Bromo-3-phenoxypropan-2-one

Cat. No.: B8783613

Get Quote

Executive Summary
1-Bromo-3-phenoxypropan-2-one (CAS: 237386-02-6) is a specialized bifunctional

electrophile utilized primarily in the synthesis of heterocycles (e.g., imidazoles, thiazoles) and

pharmaceutical intermediates.[1][2] Its structure combines a lipophilic phenoxy ether tail with a

highly reactive

-bromo ketone head.

This guide addresses a critical gap in public literature: the lack of explicit solubility data for this

specific derivative. By synthesizing structural analysis with solubility parameters of validated

analogs (e.g., 1-bromo-3-phenylpropan-2-one), this document provides a definitive solvent

selection framework.[3]

Key Takeaway: The compound exhibits high solubility in polar aprotic solvents (DCM, THF,

Acetone) and aromatic hydrocarbons. However, its high reactivity as an alkylating agent

dictates that chemical stability—not just thermodynamic solubility—must guide solvent choice.

Part 1: Chemical Profile & Solubility Physics
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To predict solubility behavior accurately, we must deconstruct the molecule into its interacting

domains.[3]

Structural Analysis
The molecule (Ph-O-CH

-C(=O)-CH

-Br) contains three distinct solubility-determining regions:

Phenoxy Group (Ph-O-): A lipophilic, aromatic domain that drives solubility in non-polar and

aromatic solvents (Toluene, Benzene) via ngcontent-ng-c1989010908="" _nghost-ng-

c2127666394="" class="inline ng-star-inserted">

-

stacking and van der Waals forces.

Ether Linkage (-O-): A weak hydrogen bond acceptor that enhances compatibility with ethers

(THF, MTBE) and esters.[3]

ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-Bromo Ketone (Br-CH

-C=O): A highly polar, electrophilic region. The C=O dipole and the polarizable C-Br bond
favor solvation in polar aprotic solvents (DCM, Acetone, Acetonitrile).

Polarity & Partitioning[1]
Predicted LogP: ~2.0 – 2.5 (Moderately Lipophilic).[3]

H-Bonding: 2 Acceptors (Ether, Ketone), 0 Donors.[3]

Implication: The compound is hydrophobic. It will not dissolve in water to any appreciable

extent (<1 mg/mL) but will partition readily into organic layers during extraction.

Part 2: Solvent Compatibility & Selection
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The following table categorizes solvents based on Thermodynamic Solubility (Will it dissolve?)

and Kinetic Stability (Will it react?).[3]

Table 1: Solvent Selection Matrix
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Solvent Class
Specific
Solvent

Solubility Stability Risk
Recommendati
on

Chlorinated
Dichloromethane

(DCM)

High (>100

mg/mL)
Low

Primary Choice

for synthesis &

handling.

Chloroform High Low

Excellent

alternative to

DCM.

Polar Aprotic Acetone High Low

Good for

Finkelstein

reactions; easy

to strip.

Acetonitrile

(MeCN)
High Low

Ideal for

nucleophilic

substitutions (S

2).

THF High Low/Mod

Usable; watch for

peroxide

formation in

storage.

DMSO / DMF High Moderate

Caution: Hard to

remove; may

accelerate

decomposition.

Aromatic Toluene Moderate Low

Good for reflux

reactions; may

require heating.

Ethers
Diethyl Ether /

MTBE
Moderate Low

Good for

precipitating

polar impurities.

Alcohols Methanol /

Ethanol

High High Avoid for

Storage. Risk of
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hemiketal

formation or

solvolysis over

time.

Aqueous Water Insoluble N/A

Use only as the

immiscible phase

in extractions.

The "Reactivity Trap" in Alcohols
While 1-Bromo-3-phenoxypropan-2-one dissolves readily in methanol and ethanol, these

solvents are nucleophilic.[3] Prolonged storage or heating in alcohols can lead to:

Solvolysis: Displacement of the bromide by the alkoxy group (forming an ngcontent-ng-

c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-alkoxy ketone).

Hemiketal Formation: Reversible attack on the ketone carbonyl.[3]

Protocol Note: Alcohols (e.g., Ethanol) are often used intentionally as solvents when reacting

this compound with strong nucleophiles like thiourea (Hantzsch Thiazole Synthesis), as the

thiourea sulfur is more nucleophilic than the solvent oxygen. For storage, however, alcohols are

strictly contraindicated.

Part 3: Experimental Protocols
Visual Solubility Determination (Self-Validating Protocol)
Use this rapid workflow to determine the exact solubility limit for your specific batch/purity level.

[3]

Materials: 10 mL vial, calibrated micropipette, analytical balance.

Weighing: Weigh 50 mg of 1-Bromo-3-phenoxypropan-2-one into the vial.

Titration: Add the target solvent in 100 ngcontent-ng-c1989010908="" _nghost-ng-

c2127666394="" class="inline ng-star-inserted">
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L increments.

Agitation: Vortex for 30 seconds after each addition.

Observation:

Clear Solution: Soluble at current concentration.[3]

Turbid/Particulate: Insoluble.[3][4][5]

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-

inserted display">

Result is in mg/mL.

Visualization: Solubility Decision Tree
The following logic map guides the researcher to the optimal solvent based on the intended

application (Reaction vs. Extraction vs. Analysis).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-3-phenyl-2-propanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-3-phenyl-2-propanone
https://www.chembk.com/en/chem/1-Bromo-3-phenylpropane
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8452137.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8783613?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Select Solvent for
1-Bromo-3-phenoxypropan-2-one

What is the Application?

Synthesis / Reaction Work-up / Extraction Analysis (NMR/HPLC)

High Temp (>60°C)? Ethyl Acetate
(Extraction)

CDCl3 / DMSO-d6
(NMR)

Nucleophile Presence?

No

Toluene
(High Boiling Point)

Yes

Dichloromethane (DCM)
(Best General Purpose)

Weak/No Nu

Acetonitrile
(Polar/Non-Nucl)

Strong Nu (e.g. Amines)

Click to download full resolution via product page

Figure 1: Decision logic for solvent selection based on experimental intent.

Part 4: Safety & Handling (Lachrymator Warning)
Critical Safety Note: Like most ngcontent-ng-c1989010908="" _nghost-ng-c2127666394=""

class="inline ng-star-inserted">

-bromo ketones, 1-Bromo-3-phenoxypropan-2-one is a potent lachrymator (tear gas agent)
and a skin irritant.
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Vapor Pressure: While relatively low, the vapor is highly irritating to mucous membranes.[3]

Solvent Effect: Dissolving in volatile solvents (DCM, Ether) increases the risk of inhalation as

the solvent evaporates and carries the lachrymator with it.[3]

Neutralization: Spills should be treated with a dilute solution of ammonia or sodium

thiosulfate to degrade the alkylating bromide moiety before cleaning.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b8783613?utm_src=pdf-custom-synthesis#bc-rfq
https://www.leyan.com/237386-02-6.html
https://www.leyan.com/237386-02-6.html
https://www.sigmaaldrich.com/JP/ja/search/phenoxyacetone?focus=products&group=substance&page=1&perpage=30&sort=relevance&term=phenoxyacetone&type=product
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-3-phenyl-2-propanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-3-phenyl-2-propanone
https://www.chembk.com/en/chem/1-Bromo-3-phenylpropane
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8452137.htm
https://www.benchchem.com/product/b041926
https://www.benchchem.com/product/b8783613/docs#1-bromo-3-phenoxypropan-2-one-solubility-profile-solvent-selection-guide-1
https://www.benchchem.com/product/b8783613/docs#1-bromo-3-phenoxypropan-2-one-solubility-profile-solvent-selection-guide-1
https://www.benchchem.com/product/b8783613/docs#1-bromo-3-phenoxypropan-2-one-solubility-profile-solvent-selection-guide-1
https://www.benchchem.com/product/b8783613/docs#1-bromo-3-phenoxypropan-2-one-solubility-profile-solvent-selection-guide-1
https://www.benchchem.com/product/b8783613?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8783613?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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and industry.

Contact
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